molecular formula C25H28N4 B4590247 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE

9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE

Cat. No.: B4590247
M. Wt: 384.5 g/mol
InChI Key: CBOMXXFCRBELTA-UHFFFAOYSA-N
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Description

9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a carbazole-derived compound characterized by a carbazole core substituted with an ethyl group at the 9-position and a piperazino-methyl group at the 3-position. The piperazine ring is further modified with a 2-pyridylmethyl substituent. The ethyl group at the 9-position likely enhances lipophilicity, while the piperazine-pyridylmethyl moiety may contribute to binding interactions through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

9-ethyl-3-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4/c1-2-29-24-9-4-3-8-22(24)23-17-20(10-11-25(23)29)18-27-13-15-28(16-14-27)19-21-7-5-6-12-26-21/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMXXFCRBELTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=N4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE and related compounds:

Compound Name Core Structure Position 3 Substituent Position 9 Substituent Key Functional Groups Synthesis Yield (If Available)
This compound (Target) Carbazole Piperazino-methyl with 2-pyridylmethyl Ethyl Carbazole, piperazine, pyridine N/A
1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol () Carbazole Propan-2-ol linked to 4-benzylpiperazine H (unsubstituted) Carbazole, piperazine, benzyl, alcohol N/A
9-ETHYL-3-(N-METHYL-N-PHENYLHYDRAZONOMETHYL)CARBAZOLE () Carbazole N-Methyl-N-phenylhydrazonomethyl Ethyl Carbazole, hydrazone, phenyl N/A
7-(4-[4-(4-Chlorobenzenesulfonyl)piperazino]carbopiperazino)-1-cyclopropyl-...quinolinecarboxylic acid () Quinoline Piperazino-sulfonyl (4-chlorophenyl) Cyclopropyl Quinoline, sulfonyl, piperazine, carboxylic acid 78%

Key Observations

Core Structure Variations: The target compound and –6 derivatives share a carbazole core, whereas compounds are based on a quinoline scaffold. Carbazole derivatives are known for their planar aromatic structure, which facilitates intercalation or binding to biological targets, while quinoline derivatives often exhibit antibacterial properties . The ethyl group at the 9-position in the target compound and derivatives may improve metabolic stability compared to unsubstituted carbazoles (e.g., ).

Substituent Effects: The piperazine-pyridylmethyl group in the target compound contrasts with the piperazine-sulfonyl groups in compounds. Sulfonyl groups are electron-withdrawing and may enhance solubility, whereas pyridylmethyl groups could promote receptor binding via pyridine’s lone-pair electrons .

Synthetic Accessibility: compounds were synthesized with yields of 76–80% via reactions between amines and sulfonyl chlorides.

Biological Activity

The compound 9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a derivative of carbazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Carbazole Backbone : A tricyclic structure that contributes to its biological activity.
  • Piperazine Moiety : Known for enhancing solubility and bioavailability.
  • Pyridine Substitution : Imparts additional pharmacological properties.

Table 1: Structural Components of this compound

ComponentDescription
CarbazoleTricyclic aromatic compound
Ethyl GroupEnhances lipophilicity
PiperazineHeterocyclic amine
PyridineNitrogen-containing aromatic ring

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including 9-ethyl carbazole compounds. Research indicates that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • p53 Pathway Activation : The compound has been shown to reactivate the p53 tumor suppressor pathway, which is crucial in regulating the cell cycle and preventing tumor growth .
    • Caspase Activation : Induction of apoptosis through caspase activation has been demonstrated, leading to enhanced cancer cell death .

Antimicrobial Activity

Carbazole derivatives also exhibit significant antimicrobial properties. Studies have shown that they possess activity against a range of bacterial strains, suggesting potential use as antibacterial agents.

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, some derivatives have been noted for their anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Case Study 1: Antitumor Efficacy in Melanoma

A study evaluated the effects of a related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. The findings revealed:

  • Inhibition of Cell Growth : ECCA significantly reduced the growth of both BRAF-mutated and wild-type melanoma cells.
  • Induction of Apoptosis : Increased apoptosis was observed, linked to the upregulation of caspases.
  • Minimal Toxicity : The compound showed low toxicity towards normal melanocytes, highlighting its selective action against cancer cells .

Case Study 2: Antimicrobial Screening

In another study, various carbazole derivatives were screened for antimicrobial activity against common pathogens. Results indicated that certain derivatives displayed potent antibacterial effects, suggesting their potential as therapeutic agents in treating infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE
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9-ETHYL-3-{[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE

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